

Technical Support Center: TTA-Q6(isomer) Enantiomeric Purity Analysis

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Compound of Interest

Compound Name: TTA-Q6(isomer)

Cat. No.: B2505100

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Welcome to the technical support center for the enantiomeric purity analysis of **TTA-Q6(isomer)**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on analytical methods, troubleshooting, and frequently asked questions related to the chiral separation of TTA-Q6 and its isomers.

Introduction to TTA-Q6 and its Chirality

TTA-Q6 is a potent and selective antagonist of the T-type Ca^{2+} channel. Its chemical formula is $\text{C}_{20}\text{H}_{15}\text{ClF}_3\text{N}_3\text{O}$. The structure of TTA-Q6 reveals a chiral center, leading to the existence of enantiomers. The specific spatial arrangement of the atoms around this chiral center is crucial for its biological activity, making the accurate determination of enantiomeric purity a critical aspect of its development and quality control. The isomer of TTA-Q6, with CAS number 910484-32-1, differs in the spatial configuration at this chiral center.

Chemical Structure of TTA-Q6 (S-enantiomer)

(S)-2-(4-chlorophenyl)-N-(1-(2-(trifluoromethyl)phenyl)ethyl)-1,2-dihydro-4-oxo-3(2H)-quinazolinecarboxamide

Analytical Methods for Enantiomeric Purity

The primary method for determining the enantiomeric purity of TTA-Q6 is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). This technique allows for the physical separation of the enantiomers, enabling their individual quantification.

Recommended HPLC Method

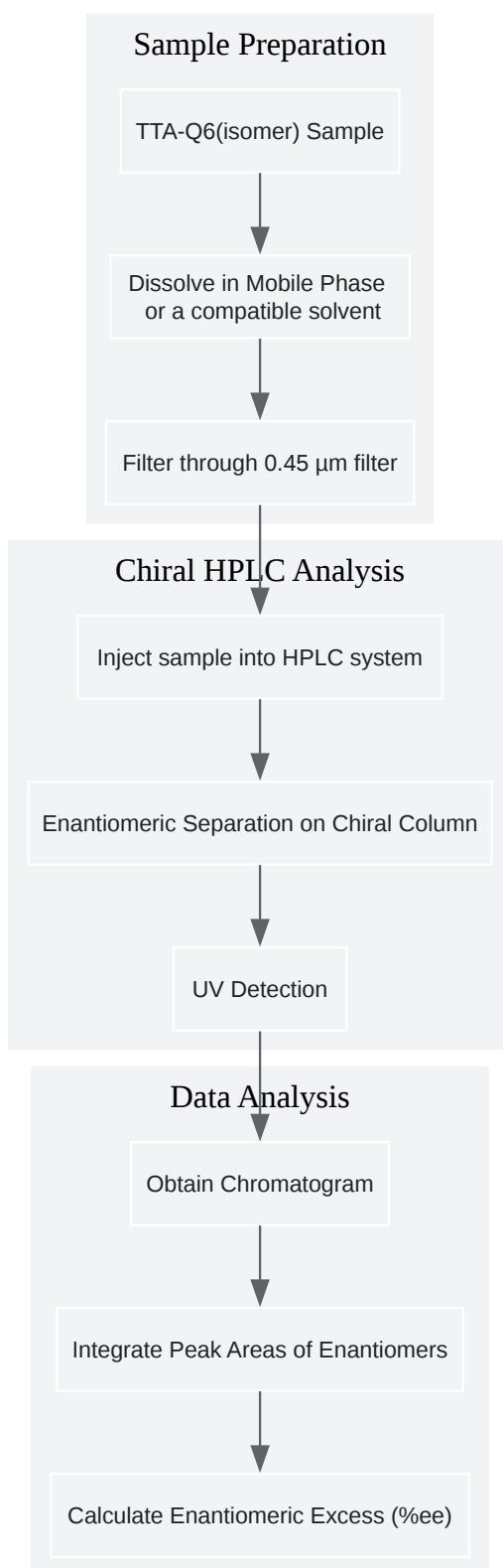
While a specific, validated method for TTA-Q6 is proprietary, a general starting point for method development based on the analysis of similar quinazolinone derivatives is provided below. Optimization will be required for your specific instrumentation and sample matrix.

Table 1: Recommended Starting HPLC Parameters

Parameter	Recommended Condition
Column	Chiral Stationary Phase (e.g., polysaccharide-based like Chiralpak® IA, IB, IC)
Mobile Phase	A mixture of a non-polar organic solvent (e.g., n-Hexane or Heptane) and a polar organic modifier (e.g., Isopropanol or Ethanol). A common starting ratio is 90:10 (non-polar:polar).
Additives	In some cases, small amounts of an acidic or basic additive (e.g., 0.1% Trifluoroacetic Acid or Diethylamine) can improve peak shape and resolution.
Flow Rate	0.5 - 1.5 mL/min
Column Temperature	20 - 40 °C (Thermodynamic evaluation may be needed to optimize)
Detection	UV at a wavelength where TTA-Q6 has significant absorbance (e.g., 254 nm).
Injection Volume	5 - 20 µL

Experimental Workflow

The following diagram illustrates the general workflow for the enantiomeric purity analysis of a TTA-Q6 isomer sample.



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